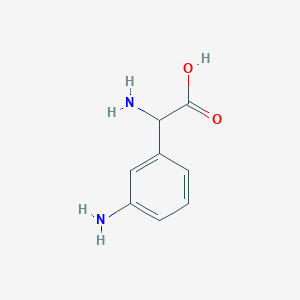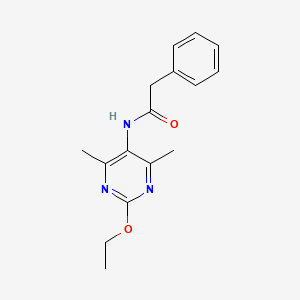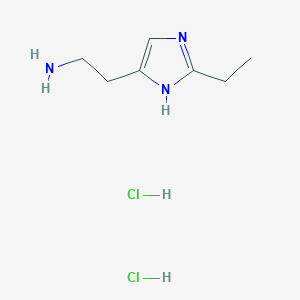
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride: is an organic compound with the molecular formula C7H14ClN3. It is commonly used in biochemical research and various industrial applications. This compound is known for its role as an enzyme activity regulator and catalyst in multiple enzymatic reactions.
作用機序
Target of Action
The primary targets of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride are H1 and H2 histamine receptors . These receptors play a crucial role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission .
Mode of Action
The compound acts as an agonist for the H1 and H2 histamine receptors . Upon binding to these receptors, it triggers a series of biochemical reactions. For instance, activation of H1 receptors leads to calcium mobilization , while activation of H2 receptors stimulates the activity of adenylate cyclase in neurons .
Biochemical Pathways
The activation of H1 and H2 receptors by this compound affects several biochemical pathways. The mobilization of calcium ions (Ca2+) can influence various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . On the other hand, the stimulation of adenylate cyclase can increase the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses .
Result of Action
The activation of H1 and H2 receptors by this compound can lead to various molecular and cellular effects. These may include changes in intracellular calcium levels, modulation of neurotransmitter release, and alteration of cellular signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its stability and activity might be affected by storage conditions . Moreover, its interaction with other molecules in the body could potentially influence its overall effect.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with 2-ethylaminotoluene.
Step 1: 2-ethylaminotoluene reacts with sodium nitrite to form 2-ethyl-1H-imidazole.
Step 2: 2-ethyl-1H-imidazole is then reacted with chloroacetic acid to produce 1H-imidazole-2-acetic acid.
Step 3: 1H-imidazole-2-acetic acid undergoes reduction and ethylamination to yield 2-(2-ethyl-1H-imidazol-4-yl)ethanamine.
Final Step: The resulting compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: The industrial production of 2-(2-ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Functions as an enzyme activity regulator.
- Used in the study of enzyme kinetics and mechanisms.
Medicine:
- Investigated for potential therapeutic applications due to its biological activity.
- Used in the development of pharmaceutical compounds.
Industry:
- Employed as a catalyst in various industrial chemical reactions.
- Used in the synthesis of dyes, surfactants, and other industrial chemicals .
類似化合物との比較
- 1H-Imidazole-2-ethanamine dihydrochloride
- 2-(2-Imidazolyl)ethanamine dihydrochloride
- 2-(2-Aminoethyl)-1H-imidazole dihydrochloride
Comparison:
- 1H-Imidazole-2-ethanamine dihydrochloride: Similar structure but differs in the position of the ethyl group.
- 2-(2-Imidazolyl)ethanamine dihydrochloride: Similar imidazole ring but different substituents.
- 2-(2-Aminoethyl)-1H-imidazole dihydrochloride: Similar backbone but different functional groups.
Uniqueness: 2-(2-ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific ethyl substitution on the imidazole ring, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
2-(2-ethyl-1H-imidazol-5-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-7-9-5-6(10-7)3-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIOAEBGGOLWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)
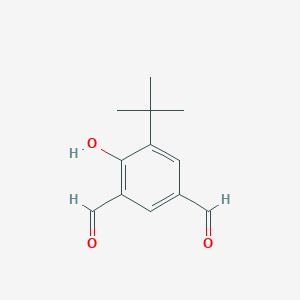
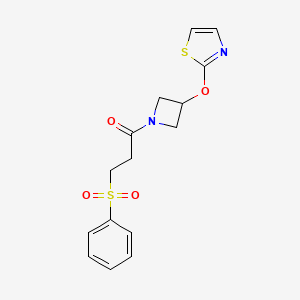

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)
![N-[3-Methoxy-4-(2-oxopyrrolidin-1-YL)phenyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B3001416.png)
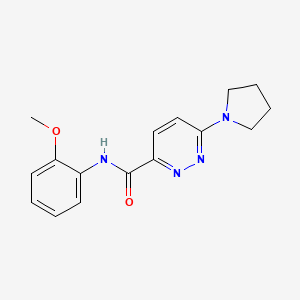
![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)
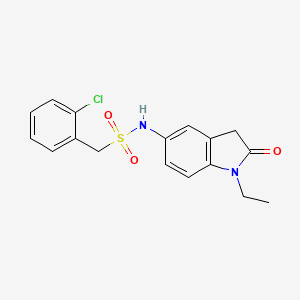
![Methyl 2-[cyanomethyl-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]acetate](/img/structure/B3001426.png)

